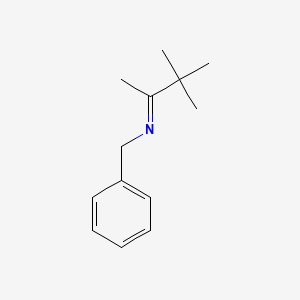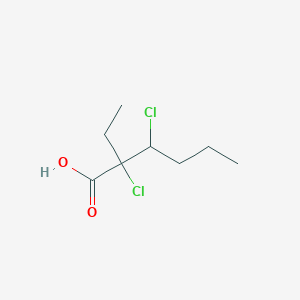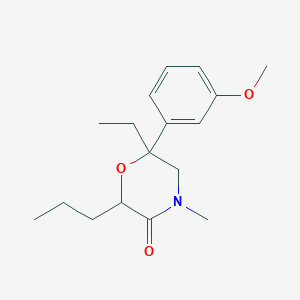![molecular formula C10H19N3O B14346425 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one CAS No. 93491-17-9](/img/structure/B14346425.png)
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one is a chemical compound with a unique structure that combines an imidazolidinone ring with a dimethylazetidine moiety
Vorbereitungsmethoden
The synthesis of 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 3,3-dimethylazetidine with an appropriate imidazolidinone precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dichloromethane or toluene. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Wirkmechanismus
The mechanism of action of 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: A related compound used as a solvent and in organic synthesis.
3,3-Dimethylazetidinone: Another similar compound with applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
93491-17-9 |
|---|---|
Molekularformel |
C10H19N3O |
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
1-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C10H19N3O/c1-10(2)7-12(8-10)5-6-13-4-3-11-9(13)14/h3-8H2,1-2H3,(H,11,14) |
InChI-Schlüssel |
MYLKPHHAOOFJQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)CCN2CCNC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)



![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)

![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)



